molecular formula C11H12O7 B11465718 (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid

Cat. No.: B11465718
M. Wt: 256.21 g/mol
InChI Key: FUQKVKJYEVGPFY-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Hydroxyacetic Acid Moiety: This step involves the reaction of the methoxylated benzodioxole with glyoxylic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(carboxy)acetic acid.

    Reduction: Formation of (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)ethanol.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of hydroxyacetic acid.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a benzoic acid core with methoxy and hydroxy substitutions.

Uniqueness

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O7

Molecular Weight

256.21 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H12O7/c1-15-6-3-5(7(12)11(13)14)8(16-2)10-9(6)17-4-18-10/h3,7,12H,4H2,1-2H3,(H,13,14)

InChI Key

FUQKVKJYEVGPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(C(=O)O)O)OC)OCO2

Origin of Product

United States

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